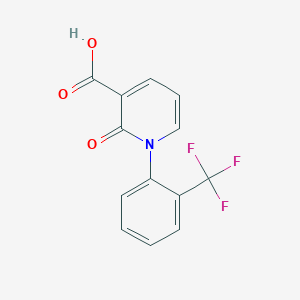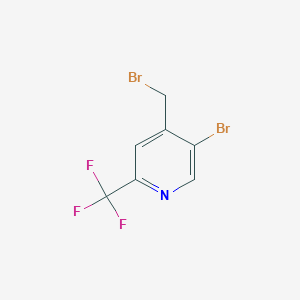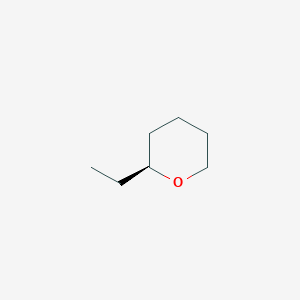
2-(tert-Butyl)-5-methoxypyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-Butyl)-5-methoxypyrimidine is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-5-methoxypyrimidine typically involves the reaction of appropriate pyrimidine precursors with tert-butyl and methoxy substituents. One common method includes the alkylation of 5-methoxypyrimidine with tert-butyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions: 2-(tert-Butyl)-5-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are typically used.
Major Products Formed:
- Oxidation of the methoxy group can yield 2-(tert-Butyl)-5-formylpyrimidine or 2-(tert-Butyl)-5-carboxypyrimidine.
- Reduction can produce 2-(tert-Butyl)-5-methoxydihydropyrimidine.
- Substitution reactions can lead to various derivatives depending on the substituent introduced.
科学的研究の応用
2-(tert-Butyl)-5-methoxypyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(tert-Butyl)-5-methoxypyrimidine involves its interaction with specific molecular targets. The tert-butyl and methoxy groups can influence the compound’s binding affinity and specificity towards enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
- 2-(tert-Butyl)-5-hydroxypyrimidine
- 2-(tert-Butyl)-5-chloropyrimidine
- 2-(tert-Butyl)-5-aminopyrimidine
Comparison: 2-(tert-Butyl)-5-methoxypyrimidine is unique due to the presence of the methoxy group, which can enhance its solubility and reactivity compared to its hydroxyl, chloro, or amino counterparts. The methoxy group also provides different electronic properties, making it suitable for specific applications in research and industry.
特性
CAS番号 |
85929-95-9 |
|---|---|
分子式 |
C9H14N2O |
分子量 |
166.22 g/mol |
IUPAC名 |
2-tert-butyl-5-methoxypyrimidine |
InChI |
InChI=1S/C9H14N2O/c1-9(2,3)8-10-5-7(12-4)6-11-8/h5-6H,1-4H3 |
InChIキー |
KSIDCDCPUOMBQP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NC=C(C=N1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cis-tert-Butyl hexahydro-2H-pyrrolo[3,4-f][1,4]oxazepine-7(3H)-carboxylate](/img/structure/B13091420.png)
![1-[4-[4-(4,5-Dichloroimidazol-1-yl)phenyl]pyrimidin-2-yl]sulfanyl-3,3-dimethylbutan-2-one](/img/structure/B13091425.png)

![2-Butyl-4-chloro-5-[(2,4-dichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B13091447.png)
![(1S)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B13091450.png)

![trans-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13091458.png)
![4-(2-Chloro-6-(3-methoxyoxetan-3-yl)-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B13091470.png)


![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1,7-dimethyl-](/img/structure/B13091497.png)


![7-(Ethylamino)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13091509.png)
